![molecular formula C21H18N4O5S B4584804 2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4584804.png)
2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone
Overview
Description
This chemical compound belongs to a class of organic compounds that typically feature benzofuran and triazole rings. These structures are significant in various chemical and pharmacological applications due to their unique chemical properties.
Synthesis Analysis
The synthesis of similar compounds often involves multistep reactions starting with key precursor molecules like formylphenoxy alkanoic acids and methoxyphenyl compounds. For instance, Kwiecień and Szychowska (2006) synthesized novel 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones, which bear resemblance to the compound , using a method that starts with 2-(2-formylphenoxy)alkanoic acids (Kwiecień & Szychowska, 2006).
Molecular Structure Analysis
The molecular structure of similar compounds often features specific dihedral angles and intermolecular interactions. For example, Kesternich et al. (2010) analyzed a similar compound, 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, detailing the dihedral angles and crystal structure (Kesternich et al., 2010).
Chemical Reactions and Properties
Compounds with benzofuran and triazole structures are known for their reactivity, often undergoing various organic reactions. For example, the synthesis of S-alkylated triazole-thiols from methoxyphenyl compounds has been studied by Labanauskas et al. (2004), which is relevant for understanding the reactivity of such structures (Labanauskas et al., 2004).
Physical Properties Analysis
Physical properties like crystal structure and thermal behavior are crucial for understanding these compounds. Li et al. (2013) studied a similar compound, ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate, and its crystal structure and thermal properties (Li et al., 2013).
Scientific Research Applications
Synthesis and Chemical Properties
- Novel benzofuran derivatives have been synthesized, exploring the chemical reactivity and potential for creating new compounds with varied functional groups. These synthesis processes often involve reactions such as catalytic hydrogenation, oxidative annulation, and alkylation, providing pathways to new materials with potential applications in pharmaceuticals, materials science, and chemical research (Kwiecień & Szychowska, 2006); (Jin Zhang et al., 2017).
Biological Activities
- Research on benzofuran derivatives and related compounds has shown diverse biological activities, including antimicrobial and antioxidant properties. These findings suggest potential applications in developing new therapeutics or preservatives. Studies involve evaluating the antimicrobial and antioxidant effectiveness of synthesized compounds, providing a foundation for future drug discovery and development efforts (S. Rashmi et al., 2014).
properties
IUPAC Name |
2-[[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5S/c1-3-24-20(18-11-14-7-5-9-17(29-2)19(14)30-18)22-23-21(24)31-12-16(26)13-6-4-8-15(10-13)25(27)28/h4-11H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBTZLINHJHDPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC4=C(O3)C(=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-Ethyl-5-(7-methoxy-1-benzofuran-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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